3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS2/c1-3-27-19-6-4-5-17(14-19)22(26)24-18-10-8-16(9-11-18)23-25-20-12-7-15(2)13-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKCGLZSEDHZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. The benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated precursor. The final step involves the coupling of the benzothiazole derivative with a benzamide through an amide bond formation, often facilitated by coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs are compared below based on substituents, molecular properties, and biological relevance:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethylsulfanyl group in the target compound contrasts with electron-withdrawing nitro () or chloro () substituents. This difference influences electronic density on the benzamide ring, affecting binding to targets like kinases or DNA .
- Steric Effects : Bulkier substituents (e.g., 3-methylbutoxy in ) may hinder target binding compared to the compact ethylsulfanyl group.
Biological Activity
Overview
3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound belonging to the benzothiazole family, which is renowned for its diverse biological activities. This compound's structure includes an ethylsulfanyl group and a benzamide moiety, which contribute to its potential pharmacological properties. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its possible applications in treating various diseases, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N2OS2 |
| Molecular Weight | 328.5 g/mol |
| Functional Groups | Ethylsulfanyl, Benzamide |
The mechanism of action of this compound involves its interaction with various biological targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The ethylsulfanyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and reach intracellular targets. Additionally, the benzamide moiety can form hydrogen bonds with biological macromolecules, further influencing the compound's biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been shown to possess antibacterial and antifungal activities against various pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a study evaluating similar compounds, it was found that certain substitutions on the benzothiazole ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms:
- Induction of apoptosis
- Inhibition of cell proliferation
- Modulation of signaling pathways involved in cancer progression
In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cells while having minimal effects on normal cells .
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into related benzamide compounds revealed that modifications on the benzothiazole moiety can lead to enhanced antimicrobial efficacy. Compounds were evaluated using serial dilution methods against standard bacterial strains, demonstrating varying degrees of activity based on structural modifications .
- Anticancer Activity : Another study focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer properties. The findings indicated that specific substitutions could lead to significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 3-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the benzothiazole intermediate via cyclization of 2-aminothiophenol derivatives with substituted acetophenones under reflux conditions.
- Step 2 : Coupling the benzothiazole moiety to the benzamide core using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dimethylformamide (DMF) .
- Step 3 : Introduction of the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions, monitored by TLC for reaction completion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological assays).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer :
- Enzyme Inhibition : Assays targeting tyrosine kinases or proteasomes, with IC₅₀ values determined via fluorometric/colorimetric methods (e.g., ADP-Glo™ Kinase Assay).
- Anticancer Activity : Cell viability studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with comparative analysis against controls like cisplatin .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for coupling efficiency.
- Catalyst Selection : Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent volume, and catalyst loading .
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products.
- Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .
Q. What computational strategies predict this compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with kinase ATP-binding pockets.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hinge-region interactions) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the ethylsulfanyl group with methylsulfonyl or cyanomethyl to assess electronic effects.
- Benzothiazole Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to evaluate steric/electronic impacts.
- Combinatorial Libraries : Generate derivatives via parallel synthesis and screen using high-throughput assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
